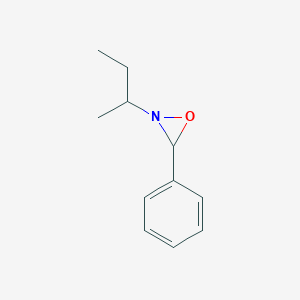
2-Butan-2-yl-3-phenyloxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butan-2-yl-3-phenyloxaziridine is a chemical compound known for its utility in organic synthesis, particularly in oxidation reactions. It is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds are often used as oxidizing agents due to their ability to transfer oxygen atoms to various substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butan-2-yl-3-phenyloxaziridine typically involves the reaction of a suitable amine with a peracid. One common method is the reaction of 2-butan-2-ylamine with a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the oxaziridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive peracids used in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butan-2-yl-3-phenyloxaziridine primarily undergoes oxidation reactions. It can transfer an oxygen atom to various nucleophiles, making it a valuable reagent in organic synthesis.
Common Reagents and Conditions
Oxidation Reactions: The compound is often used with enolates, thiolates, and other nucleophiles. Common conditions include the use of inert solvents like dichloromethane and low temperatures to maintain the stability of the oxaziridine.
Substitution Reactions: It can also participate in substitution reactions where the oxaziridine ring opens to form new compounds.
Major Products Formed
Applications De Recherche Scientifique
2-Butan-2-yl-3-phenyloxaziridine has several applications in scientific research:
Chemistry: It is widely used as an oxidizing agent in organic synthesis, particularly in the formation of α-hydroxy ketones and sulfones
Medicine: The compound’s ability to oxidize specific substrates can be explored for developing new pharmaceuticals.
Industry: In industrial chemistry, it can be used for the synthesis of fine chemicals and intermediates.
Mécanisme D'action
The mechanism by which 2-Butan-2-yl-3-phenyloxaziridine exerts its effects involves the transfer of an oxygen atom to a nucleophile. This occurs through an S_N2 mechanism where the nucleophile attacks the oxygen atom of the oxaziridine, forming a hemiaminal intermediate. This intermediate then fragments to yield the oxidized product and a sulfinimine .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylsulfonyl)-3-phenyloxaziridine:
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine: This compound is used in the Davis oxidation reaction and shares similar properties with 2-Butan-2-yl-3-phenyloxaziridine.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in selective oxidation reactions. Its ability to form stable intermediates during these reactions makes it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
23898-64-8 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-butan-2-yl-3-phenyloxaziridine |
InChI |
InChI=1S/C11H15NO/c1-3-9(2)12-11(13-12)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
Clé InChI |
XYLPXNDCDLIPNF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



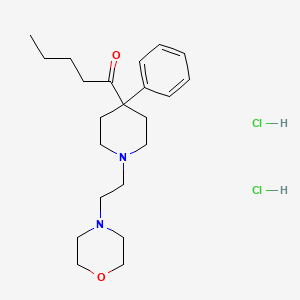

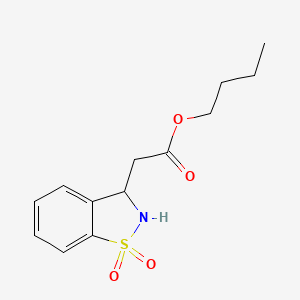
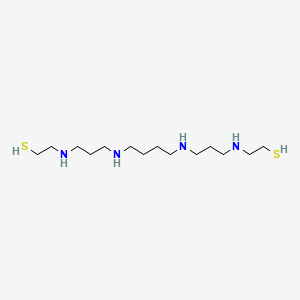

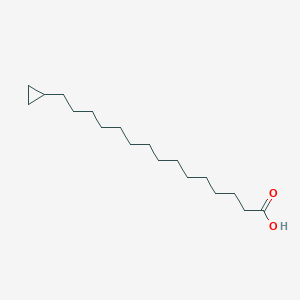
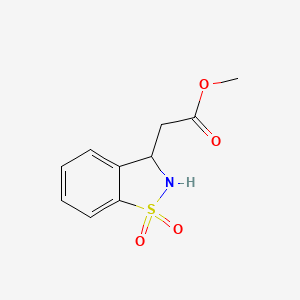
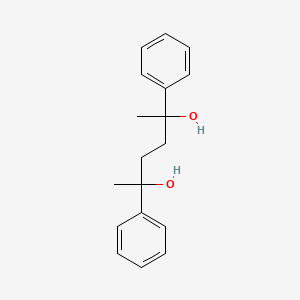
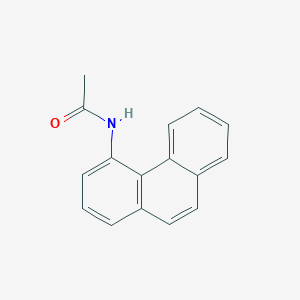
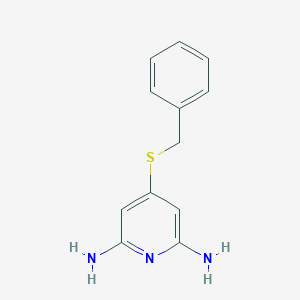
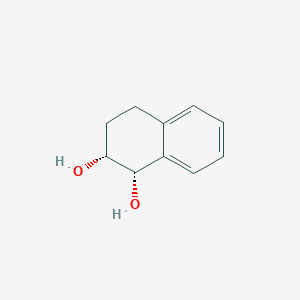

![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
